p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside

Description

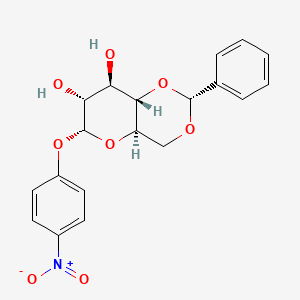

p-Nitrophenyl 4,6-benzylidene-α-D-glucopyranoside (CAS 85906-27-0) is a synthetic glycoside derivative widely used as a chromogenic substrate for studying α-glucosidase and glucansucrase activity. Its structure features a p-nitrophenyl aglycone linked to a 4,6-O-benzylidene-protected α-D-glucopyranoside core. The benzylidene group forms a cyclic acetal, shielding the 4,6-hydroxyl groups and enhancing substrate specificity for enzymes that recognize protected glucopyranosides . The nitrophenyl moiety enables spectrophotometric detection (λ ~400 nm) upon enzymatic hydrolysis, releasing yellow p-nitrophenol . This compound is pivotal in enzyme kinetics, inhibitor screening, and structural studies of carbohydrate-active enzymes .

Properties

IUPAC Name |

(2R,4aR,6R,7R,8R,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16-,17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBDVEKOBCWPHZ-UPGMHYFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O[C@@H](O1)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Overview

The benzylidene acetal protection at the 4,6-positions of the glucose moiety is a critical step in shielding these hydroxyl groups during subsequent reactions. This method involves condensing p-nitrophenyl-α-D-glucopyranoside with benzaldehyde under acidic conditions.

Reagents and Conditions

Procedure

Results and Yield

Table 1: Reaction Conditions for Benzylidene Acetal Formation

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Formic acid | |

| Benzaldehyde Equiv | 1.8 | |

| Reaction Time (h) | 5.5 | |

| Recrystallization Solvent | 95% ethanol |

Koenigs-Knorr Glycosylation for α-Anomer Formation

Synthesis Overview

The Koenigs-Knorr method employs a glycosyl halide donor to achieve stereoselective α-glycosidic bond formation. This approach is pivotal for constructing the p-nitrophenyl glycoside linkage.

Reagents and Conditions

Procedure

Results and Yield

Table 2: Optimization of Koenigs-Knorr Reaction

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Donor Equiv | 1.2 | Maximizes coupling efficiency |

| Promoter | AgOTf | Reduces β-anomer formation |

| Solvent | Anhydrous DCM | Enhances solubility |

Reductive Ring-Opening for Functional Group Interconversion

Synthesis Overview

Reductive ring-opening of benzylidene acetals enables selective deprotection or functionalization. This method is critical for generating intermediates for further derivatization.

Reagents and Conditions

Procedure

Results and Yield

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Table 3: Key Metrics Across Methods

| Method | Yield (%) | α-Selectivity | Scalability |

|---|---|---|---|

| Benzylidene Acetal | 88.5 | N/A | High |

| Koenigs-Knorr | 72 | >90% | Moderate |

| Reductive Opening | 78 | N/A | Low |

Challenges and Solutions

-

Anomeric Control : Use of AgOTf in Koenigs-Knorr suppresses β-anomer formation.

-

Benzaldehyde Toxicity : Substitutes like p-methoxybenzaldehyde reduce hazards while maintaining efficiency.

Industrial-Scale Production and Optimization

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by glycosidases, leading to the release of p-nitrophenol, which is a yellow-colored product.

Oxidation and Reduction: These reactions can modify the nitro group or the benzylidene group under specific conditions.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using glycosidases in aqueous solutions.

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products:

Hydrolysis: Produces p-nitrophenol and glucose derivatives.

Oxidation and Reduction: Produces various modified nitrophenyl and benzylidene derivatives.

Scientific Research Applications

Enzymatic Assays

Substrate for Glycosidases:

p-Nitrophenyl 4,6-benzylidene-alpha-D-glucopyranoside is primarily utilized as a chromogenic substrate for glycosidases, particularly alpha-glucosidases and beta-glucosidases. When hydrolyzed by these enzymes, it produces a colored product that can be quantified spectrophotometrically. This property makes it invaluable in enzyme kinetics studies and diagnostics .

Research Findings:

- A study demonstrated that this compound acts effectively as a substrate for glucansucrases from Leuconostoc mesenteroides, leading to the formation of dextran and other glycosides .

- The kinetics of the reaction involving this compound were found to deviate from Michaelis-Menten kinetics, indicating its dual role as both a donor and acceptor of glucosyl units .

Synthesis of Glycosides

Building Block in Organic Synthesis:

This compound serves as an important intermediate in the synthesis of various glycosides. Its structure allows for modifications that can lead to the development of new glycosidic compounds with potential biological activities. For instance, it can be utilized to synthesize complex carbohydrates that are crucial in pharmaceutical applications .

Case Studies:

- Research has highlighted the use of this compound in synthesizing biologically active compounds. For example, it has been employed in creating derivatives with anti-cancer properties by modifying its structure to enhance biological activity .

Therapeutic Applications

Potential Drug Development:

The compound's ability to interact with various enzymes suggests potential applications in drug development. By modifying its structure, researchers are investigating its efficacy against diseases related to glycosidase activity, such as certain metabolic disorders and cancers .

Biochemical Research:

In proteomics and metabolic studies, this compound is used to understand enzyme mechanisms and pathways involving carbohydrate metabolism. Its role as a substrate aids in elucidating the functions of glycosidases in cellular processes .

Mechanism of Action

The mechanism of action of p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside involves its hydrolysis by glycosidases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing p-nitrophenol and a glucose derivative. The released p-nitrophenol can be quantitatively measured due to its yellow color, providing a means to assess enzyme activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Glycosides

Comparison with Unprotected Analogues

- p-Nitrophenyl-α-D-glucopyranoside (PNPG): Lacks the 4,6-benzylidene group, making it more susceptible to hydrolysis by nonspecific glycosidases. Used broadly for α-glucosidase inhibition assays (e.g., IC₅₀ determination) due to rapid cleavage . In contrast, the benzylidene derivative exhibits slower hydrolysis, favoring selective interaction with enzymes requiring steric protection at the 4,6-positions .

- Kinetic Differences: PNPG follows Michaelis-Menten kinetics, whereas the benzylidene derivative may show non-linear kinetics due to dual roles as a glucosyl donor/acceptor in glucansucrase reactions .

Comparison with β-Anomers and Other Protected Derivatives

- p-Nitrophenyl 4,6-O-Benzylidene-β-D-glucopyranoside: The β-anomeric configuration shifts enzyme specificity to β-glucosidases. For example, Santa Cruz Biotechnology’s β-glucopyranoside derivative (sc-223653) is tailored for β-glucosidase kinetics, with acetyl groups further modulating substrate-enzyme interactions .

- 4-Nitrophenyl 4,6-Cyclohexylidene-β-D-mannopyranoside: Substitution of benzylidene with cyclohexylidene alters solubility (chloroform/methanol) and steric bulk, impacting mannosidase binding .

Role of Protecting Groups

- Benzylidene vs. Acetyl: Benzylidene provides rigid, hydrophobic protection, ideal for probing enzymes with deep active sites (e.g., glucansucrases). Acetylated derivatives (e.g., 4-Nitrophenyl 4,6-Benzylidene-2,3-di-O-acetyl-β-D-glucopyranoside) enhance solubility in organic solvents but reduce aqueous stability .

- Synthetic Implications : Benzylidene formation (e.g., via benzaldehyde/formic acid ) simplifies purification by crystallization, whereas acetyl groups require chromatographic separation .

Enzymatic and Kinetic Insights

Table 2: Enzymatic Activity and Kinetic Parameters

Biological Activity

p-Nitrophenyl 4,6-Benzylidene-alpha-D-glucopyranoside (PNBG) is a synthetic glycoside that serves as a chromogenic substrate widely used in biochemical assays, particularly for studying glycosidase activity. Its unique structure allows it to participate in various enzymatic reactions, making it valuable in both research and diagnostic applications.

Chemical Structure and Properties

- Molecular Formula : C19H19NO8

- Molecular Weight : 389.36 g/mol

- Functional Groups : Contains a nitrophenyl group, benzylidene group, and glucopyranoside structure.

The biological activity of PNBG primarily involves its hydrolysis by glycosidases. Upon enzymatic action, PNBG is cleaved to release p-nitrophenol, which exhibits a yellow color measurable spectrophotometrically. This property facilitates quantitative analysis of enzyme activity.

Hydrolysis Reaction :

Applications in Research

- Enzyme Kinetics : PNBG is employed to determine the kinetics of various glycosidases, providing insights into enzyme mechanisms and substrate specificity.

- Carbohydrate Metabolism Studies : It aids in understanding metabolic pathways involving glycosides and their role in cellular functions.

- Diagnostic Assays : Used in developing assays for detecting enzyme deficiencies related to metabolic disorders.

Study on Glucansucrases

In a study published in PubMed, PNBG was identified as a substrate for glucansucrases from Leuconostoc mesenteroides and Streptococcus mutans. The reaction products included dextran and various glycosides, indicating its dual role as both a donor and acceptor in glucosyl transfer reactions. The kinetics observed were non-Michaelis-Menten, suggesting complex enzyme-substrate interactions .

Glycosidase Assays

Research highlighted that PNBG is particularly useful in enzyme assays due to its chromogenic properties. The hydrolysis of PNBG by different glycosidases was quantitatively measured, demonstrating its effectiveness as a substrate for assessing enzyme activity across various conditions .

Comparative Analysis

The following table compares PNBG with other related compounds:

| Compound Name | Structure Type | Enzymatic Activity | Unique Features |

|---|---|---|---|

| This compound | Glycoside | Substrate for glycosidases | Chromogenic; specific for glycosidase activity |

| p-Nitrophenyl-alpha-D-glucopyranoside | Glycoside | Substrate for glucansucrases | Simpler structure; less specificity |

| p-Nitrophenyl-beta-D-glucopyranoside | Glycoside | Substrate for various glycosidases | Beta configuration alters reactivity |

Q & A

What are the common synthetic strategies for p-nitrophenyl 4,6-benzylidene-α-D-glucopyranoside?

Basic

The synthesis typically involves two key steps: (1) benzylidene acetal protection of methyl α-D-glucopyranoside at the 4,6-hydroxyl groups using benzaldehyde under acid catalysis, and (2) introduction of the p-nitrophenyl group via glycosylation. Purification is achieved through solvent precipitation (e.g., dichloromethane/hexane) and monitored by TLC (Rf ~0.3 in ethyl acetate/hexane). Optical rotation ([α]D) and melting point analysis validate purity .

Advanced

For regioselective benzylidene protection, reaction conditions (e.g., temperature, catalyst strength) must be optimized. For instance, using camphorsulfonic acid (CSA) instead of HCl minimizes side reactions. Post-synthesis, -NMR analysis of the acetal region (δ 5.5–6.0 ppm) confirms 4,6-O-benzylidene formation, with coupling constants () distinguishing it from 3,4-O-protected isomers .

How can researchers confirm the stereochemical integrity of p-nitrophenyl 4,6-benzylidene-α-D-glucopyranoside?

Basic

Key characterization methods include:

- Optical rotation : Compare observed [α]D values with literature data for α-anomers (typically positive rotations).

- -NMR : The anomeric proton (δ 4.8–5.2 ppm) shows a doublet with ≈ 3.5–4.0 Hz for α-configuration.

- IR spectroscopy : Absence of free -OH stretches (~3400 cm) confirms acetal formation .

Advanced

For absolute configuration, X-ray crystallography is definitive. The benzylidene acetal adopts a chair conformation, with NOESY correlations (e.g., H-1 to H-3) confirming α-anomeric configuration. Mass spectrometry (ESI-MS) with sodium adducts ([M+Na]) provides molecular weight validation .

What enzymatic applications utilize p-nitrophenyl 4,6-benzylidene-α-D-glucopyranoside?

Basic

The compound serves as a chromogenic substrate for α-glucosidases and glycosyltransferases. Enzymatic cleavage releases p-nitrophenol, detectable at 400–410 nm (ε = 18,300 Mcm). This enables kinetic assays (e.g., Michaelis-Menten parameters) under buffered conditions (pH 6.8–7.5) .

Advanced

In transglycosylation studies, the benzylidene group blocks 4,6-OH groups, directing enzymatic activity to the 2- or 3-positions. For example, Bacillus circulans β-galactosidase transfers galactose to the 4-OH of maltopentaoside derivatives, yielding regioselective products. Reverse-phase HPLC or MALDI-TOF MS monitors reaction specificity .

How can researchers address contradictions in reported enzyme specificities for this substrate?

Advanced

Conflicting specificity data (e.g., between dextransucrases and α-glucosidases) often arise from:

- Enzyme purity : Trace hydrolases in commercial preparations may skew results. Use SDS-PAGE or activity assays with inhibitors (e.g., acarbose for α-glucosidases).

- Assay conditions : Ionic strength and divalent cations (e.g., Ca) influence activity. Validate results under standardized buffers.

- Orthogonal methods : Confirm product structures via -NMR or enzymatic digestion with exo-glycosidases .

What are the challenges in scaling up synthesis for research-grade quantities?

Advanced

Key issues include:

- Low yields in glycosylation : Use trichloroacetimidate donors or microwave-assisted synthesis to improve efficiency.

- Acetal stability : Avoid prolonged exposure to acidic conditions during workup to prevent hydrolysis.

- Chromatography-free purification : Optimize solvent systems (e.g., acetone/water) for recrystallization instead of column chromatography .

How does the benzylidene group influence substrate binding in enzyme active sites?

Advanced

The rigid 4,6-O-benzylidene group sterically blocks non-reducing end binding in glycosidases, forcing enzymes to interact with the reducing end. Molecular docking simulations (e.g., AutoDock Vina) reveal reduced binding affinity (ΔG ≈ -7.5 kcal/mol) compared to unprotected analogs. This property is exploited to study enzyme subsite specificity .

How to troubleshoot inconsistent optical rotation values in synthesized batches?

Basic

Inconsistent [α]D values indicate contamination (e.g., β-anomer or unreacted starting material). Re-precipitate from ethyl acetate/hexane and recheck TLC. If unresolved, perform column chromatography with silica gel (ethyl acetate gradient) .

Advanced

Chiral HPLC (e.g., ChiraSpher column) resolves α/β-anomers. For trace impurities, - HSQC NMR identifies residual benzaldehyde or methyl glucopyranoside .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.